

An In-depth Technical Guide to the Thermodynamic Properties of 4-Ethylbiphenyl

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Compound of Interest

Compound Name: 4-Ethylbiphenyl

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For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of advanced chemical research and pharmaceutical development, a profound understanding of the fundamental physicochemical properties of molecular entities is paramount. This guide serves as a detailed technical exploration of the thermodynamic properties of **4-Ethylbiphenyl**, a significant biphenyl derivative. As a Senior Application Scientist, the objective is to present not just a compilation of data, but a cohesive narrative that elucidates the experimental methodologies and the theoretical underpinnings that govern the thermodynamic behavior of this compound. This document is structured to provide both foundational knowledge and practical insights, empowering researchers to leverage this information in their respective fields, from materials science to drug design and discovery.

Introduction to 4-Ethylbiphenyl: Structure and Significance

4-Ethylbiphenyl (CAS No: 5707-44-8) is an aromatic hydrocarbon characterized by a biphenyl core with an ethyl group substituent at the 4-position.^{[1][2][3]} This structural feature imparts a unique combination of properties, influencing its intermolecular interactions and, consequently, its macroscopic thermodynamic behavior. Biphenyl and its derivatives are of considerable interest in various industrial and research applications, including as heat transfer fluids, dye carriers, and intermediates in the synthesis of more complex molecules, such as liquid crystals

and active pharmaceutical ingredients.[4][5] A thorough characterization of the thermodynamic properties of **4-Ethylbiphenyl** is therefore crucial for process optimization, safety assessments, and the rational design of new materials and pharmaceuticals.

Core Thermodynamic Properties of 4-Ethylbiphenyl

The thermodynamic state of a substance is defined by several key properties that describe its energy content and its behavior under varying conditions of temperature and pressure. For **4-Ethylbiphenyl**, these properties provide a fundamental understanding of its stability, phase behavior, and reactivity.

Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. While direct experimental values for the standard enthalpy of formation of **4-Ethylbiphenyl** are not readily available in the public domain, it can be estimated using computational methods or inferred from experimental data of related compounds. For instance, a comprehensive study on alkylbiphenyls provides a basis for such estimations.[6] The enthalpy of formation is a critical parameter for calculating the heat of reaction for any chemical process involving **4-Ethylbiphenyl**.

Heat Capacity

Heat capacity (C_p) is the amount of heat required to raise the temperature of a substance by one degree. It is an essential property for understanding how a material stores thermal energy. The heat capacity of **4-Ethylbiphenyl**, like other molecular solids, is temperature-dependent and exhibits distinct values for its solid and liquid phases. Experimental determination of heat capacity is typically performed using adiabatic calorimetry or differential scanning calorimetry (DSC).[7][8] While specific experimental data for **4-Ethylbiphenyl** is scarce, data for the parent biphenyl molecule and other alkylated biphenyls can provide valuable context and allow for reasonable estimations.[9][10]

Entropy

Standard entropy (S°) is a measure of the randomness or disorder of a system. For a pure substance, it is determined by integrating the heat capacity divided by temperature from

absolute zero. The experimental determination of entropy relies on precise heat capacity measurements over a wide range of temperatures.^[11] As with other thermodynamic properties, directly measured standard entropy values for **4-Ethylbiphenyl** are not widely published. However, statistical mechanics and computational chemistry offer powerful tools for its calculation based on molecular structure and vibrational frequencies.

Phase Transitions and Vapor Pressure

4-Ethylbiphenyl undergoes phase transitions, primarily melting from a solid to a liquid. The melting point of **4-Ethylbiphenyl** has been reported in the range of 306 K to 320 K.^[1] The enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$), the heat absorbed during this transition, is a key parameter that can be determined using Differential Scanning Calorimetry (DSC).

The vapor pressure of **4-Ethylbiphenyl**, which is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phase at a given temperature, is a critical property for applications involving distillation and for assessing its environmental fate.^{[12][13][14]} Experimental data for the boiling point at reduced pressures are available, for instance, 422.6 K at 0.016 bar.^[1] These data points can be used to construct a vapor pressure curve, often modeled using the Clausius-Clapeyron or Antoine equations.

Tabulated Thermodynamic Data

To provide a clear and accessible summary of the known thermodynamic properties of **4-Ethylbiphenyl**, the following table consolidates available experimental data. It is important to note that there are discrepancies in the reported values from different sources, which may be attributed to variations in experimental conditions and sample purity.

Property	Value	Units	Source(s)
Molecular Weight	182.26	g/mol	[2]
Melting Point (Tfus)	306 - 320	K	[1]
Boiling Point (at reduced pressure)	422.6 (at 0.016 bar)	K	[1]
Enthalpy of Isomerization (4-Ethylbiphenyl to 3-Ethylbiphenyl)	-12.6	kJ/mol	[1]

Note: Values for standard enthalpy of formation, standard entropy, and heat capacity are not readily available from direct experimental measurements in the cited literature. These properties are often estimated using computational methods or group contribution models based on data from related compounds.

Experimental Determination of Thermodynamic Properties

The acquisition of accurate thermodynamic data is fundamentally an experimental endeavor. The following sections detail the principles and step-by-step protocols for the key techniques used to measure the thermodynamic properties of organic compounds like **4-Ethylbiphenyl**.

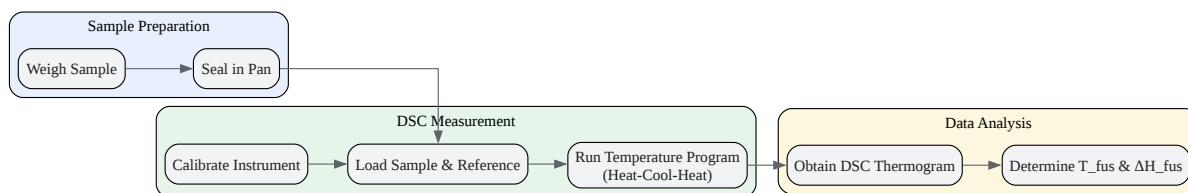
Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity

Principle: Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][7] This allows for the determination of transition temperatures (e.g., melting point) and enthalpies of transition (e.g., enthalpy of fusion). DSC can also be used to measure heat capacity.[15]

Experimental Protocol:

- **Sample Preparation:** Accurately weigh a small amount (typically 1-5 mg) of high-purity **4-Ethylbiphenyl** into an aluminum DSC pan.
- **Encapsulation:** Hermetically seal the pan to prevent any loss of sample due to sublimation or evaporation during the experiment.
- **Instrument Calibration:** Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) with known melting points and enthalpies of fusion.
- **Measurement Program:**
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Equilibrate the system at a temperature well below the expected melting point (e.g., 273 K).
 - Heat the sample at a constant rate (e.g., 10 K/min) through its melting transition to a temperature well above the melting point.
 - Hold the sample at this temperature for a few minutes to ensure complete melting.
 - Cool the sample back to the initial temperature at a controlled rate.
 - A second heating scan is often performed to ensure thermal history does not affect the results.
- **Data Analysis:** The resulting DSC thermogram will show a peak corresponding to the melting of **4-Ethylbiphenyl**. The onset temperature of the peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Causality Behind Experimental Choices: The use of a sealed pan is crucial to prevent mass loss, which would lead to inaccurate enthalpy values. A constant and controlled heating rate is essential for obtaining sharp and reproducible transition peaks. Calibration with known standards ensures the accuracy of the measured temperature and enthalpy values.



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*Workflow for DSC analysis of **4-Ethylbiphenyl**.*

Bomb Calorimetry for Enthalpy of Combustion and Formation

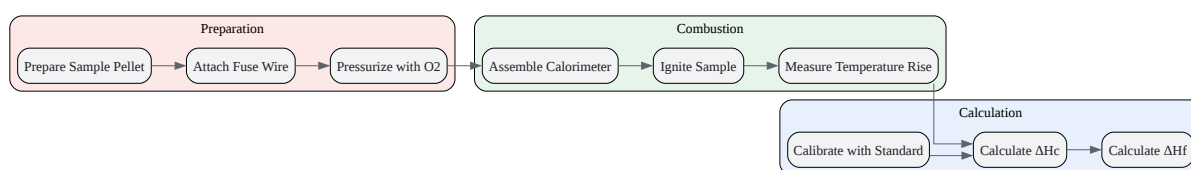
Principle: Bomb calorimetry is a technique used to measure the heat of combustion of a substance at constant volume.^{[16][17]} The sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Protocol:

- **Sample Preparation:** A precisely weighed pellet of **4-Ethylbiphenyl** (typically ~1 g) is placed in a crucible inside the bomb.
- **Fuse Wire:** A fuse wire of known length and combustion energy is attached to the electrodes of the bomb, making contact with the sample.
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to a high pressure (e.g., 30 atm).

- **Assembly:** The bomb is placed in a calorimeter bucket containing a known mass of water. The entire assembly is placed in an insulating jacket.
- **Ignition and Measurement:** The sample is ignited by passing a current through the fuse wire. The temperature of the water is monitored with high precision before, during, and after the combustion until a stable final temperature is reached.
- **Calibration:** The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
- **Data Analysis:** The heat of combustion of **4-Ethylbiphenyl** is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the combustion of the fuse wire and any side reactions. The standard enthalpy of formation is then calculated using the standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Causality Behind Experimental Choices: The high pressure of pure oxygen ensures complete combustion of the sample. The use of a water bath with a known mass allows for the accurate measurement of the heat released. Calibration with a standard is essential to account for the heat absorbed by the calorimeter components.



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Workflow for determining enthalpy of combustion.

Computational Thermochemistry

In the absence of comprehensive experimental data, computational chemistry provides a powerful alternative for predicting the thermodynamic properties of molecules like **4-Ethylbiphenyl**.^[18] Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic energy of the molecule. By performing a frequency calculation, the vibrational, rotational, and translational contributions to the enthalpy, entropy, and heat capacity can be determined. These calculations, when performed with appropriate levels of theory and basis sets, can yield results that are in good agreement with experimental values.

Conclusion

This technical guide has provided a comprehensive overview of the thermodynamic properties of **4-Ethylbiphenyl**, emphasizing the interplay between experimental determination and theoretical understanding. While a complete experimental dataset for all thermodynamic properties remains to be fully established in the public domain, this guide has consolidated the available information and outlined the robust methodologies required for their measurement. For researchers and professionals in drug development and materials science, a firm grasp of these thermodynamic principles is indispensable for innovation and the advancement of their respective fields. The continued investigation and characterization of compounds like **4-Ethylbiphenyl** will undoubtedly contribute to a deeper understanding of molecular behavior and pave the way for new discoveries.

References

- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
- **4-Ethylbiphenyl** - NIST WebBook
- Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals.
- Summary of Methods for Testing the Thermodynamic Properties of M
- Spectroscopic determination of thermodynamic quantities | Journal of Chemical Educ
- Vapor Pressures of Alkyl Arom
- Chemical Properties of **4-Ethylbiphenyl** (CAS 5707-44-8) - Cheméo
- Vapor pressures of PAHs (including alkylated PAHs) vs. number of rings.
- Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? - MDPI

- Structure and Phase Transitions of Ethyl 4'-n-undecyloxybiphenyl-4-carboxylate and Its Acid Deriv
- The Vapor Pressure of Environmentally Significant Organic Chemicals: A Review of Methods and Data at Ambient Temper
- Spectroscopic ellipsometry as a route to thermodynamic characterization - Soft Matter (RSC Publishing) DOI:10.1039/D2SM00959E
- experimental thermodynamics volume vii - College of Engineering and Applied Science
- Methodology to Predict Thermodynamic Data from Spectroscopic Analysis | Industrial & Engineering Chemistry Research - ACS Public
- Assessment of Alkylated and Unsubstituted Polycyclic Aromatic Hydrocarbons in Air in Urban and Semi-Urban Areas in Toronto, Canada | Environmental Science & Technology - ACS Public
- Calorimetry | Research Starters - EBSCO
- Comprehensive thermodynamic study of alkyl-biphenyls as a promising Liquid Organic Hydrogen Carriers | Request PDF - ResearchG
- Calorimetry: Techniques and Applic
- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
- Biphenyl | C6H5C6H5 | CID 7095 - PubChem - NIH
- Using calorimeters for accurate heat measurement - Student Academic Success
- The Calculation of Thermodynamic Quantities from Spectroscopic Data for Poly- atomic Molecules; the Free Energy, Entropy and He
- Estimation of Properties of Organic Compounds - ResearchG
- Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules
- Biphenyl: Experimental and Derived Thermodynamic Properties - Revised Derived Heat Capacities by DSC - Dataset - Catalog - D
- INVESTIGATION OF THERMODYNAMIC PROPERTIES OF ORGANIC SUBSTANCES
- Biphenyl - the NIST WebBook
- THERMODYNAMIC PROPERTIES OF BIPHENYL AND THE ISOMERIC TERPHENYLS. Final Report, March 1961-October 31, 1963 - OSTI.gov
- Calorimetry - Wikipedia
- Synthesis and phase transitions of fluorinated 4,4'-biphenyl derivatives - JOURNAL of the Tunisian Chemical Society
- Chemical Properties of Biphenyl (CAS 92-52-4) - Cheméo
- Melting, Boiling and Vapor Pressure of 3 Polycyclic Arom
- **4-Ethylbiphenyl** | C14H14 | CID 79786 - PubChem - NIH
- Biphenyl - Wikipedia

- Thermodynamic properties of biphenyl: Topical report (Technical Report) | OSTI.GOV
- **4-Ethylbiphenyl** - the NIST WebBook
- Biphenyl - the NIST WebBook
- Heat Capacity and Thermodynamic Functions of 4,4 '-Dimethylbiphenyl and 4,4 '-Di-tert-butylbiphenyl - ResearchG
- 2-Ethylbiphenyl: Experimental and Derived Thermodynamic Properties - Dataset - C
- 2-Ethylbiphenyl: Experimental and Derived Thermodynamic Properties - Data.
- UC Merced - eScholarship

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Sources

- 1. 4-Ethylbiphenyl [webbook.nist.gov]
- 2. 4-Ethylbiphenyl (CAS 5707-44-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 4-Ethylbiphenyl | C14H14 | CID 79786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Biphenyl - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Biphenyl [webbook.nist.gov]
- 10. Biphenyl [webbook.nist.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. srd.nist.gov [srd.nist.gov]
- 15. catalog.data.gov [catalog.data.gov]

- 16. monash.edu [monash.edu]
- 17. Calorimetry - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
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